6-Chloropurine

Description

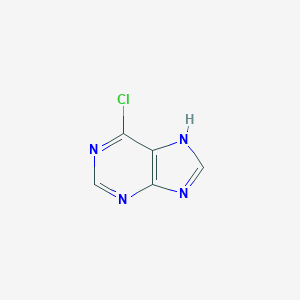

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Record name | 6-chloropurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861673 | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Chloropurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-42-3, 133762-83-1 | |

| Record name | 6-Chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Chloropurine and Its Derivatives

Established Chemical Synthesis Routes

Established methods for synthesizing 6-chloropurine primarily involve the chlorination of hypoxanthine (B114508) or its derivatives. These routes often employ phosphoryl chloride as the chlorinating agent, sometimes in the presence of catalysts or specific reaction conditions to optimize yield and purity.

Chlorination of Hypoxanthine with Phosphoryl Chloride

A common and well-documented method for preparing this compound involves the treatment of hypoxanthine with phosphoryl chloride (POCl₃). google.comgoogle.comottokemi.comresearchgate.netresearchgate.net This reaction typically requires heating the mixture, and the presence of an unreactive base, such as N,N-dimethylaniline, can facilitate the process. google.comgoogle.comottokemi.com For instance, a mixture of hypoxanthine and phosphoryl chloride can be refluxed, leading to the dissolution of hypoxanthine and formation of this compound. google.com The product can be recovered through various work-up procedures, including evaporation of excess phosphoryl chloride followed by extraction or precipitation. google.comgoogle.com Some methods involve heating hypoxanthine with phosphoryl chloride under pressure in a sealed tube. google.com The addition of a small amount of water to the hypoxanthine and phosphoryl chloride mixture in a sealed tube has also been reported to yield this compound. google.com The chlorination of hypoxanthine with POCl₃ in the presence of N,N-dimethyl- or diethylaniline is a widely documented approach. google.com

Data Table: Chlorination of Hypoxanthine with Phosphoryl Chloride

| Reactants | Conditions | Base/Catalyst | Notes | Yield (%) | Source |

| Hypoxanthine, POCl₃ | Reflux, 2 hours | N,N-dimethylaniline | Hypoxanthine dissolves gradually. | Not specified | google.com |

| Hypoxanthine, POCl₃ | Sealed tube, 150°C, 5 hours | None | Mixture evaporated, poured over ice. | Not specified | google.com |

| Hypoxanthine, POCl₃, Water | Sealed tube, 150°C, 6 hours | None | Continuous extraction with ether. | Not specified | google.com |

| Hypoxanthine, POCl₃ | Reflux, 40 minutes | N,N-dimethylaniline | Excess POCl₃ removed by vacuum distillation. | 78 (as methanesulfonate (B1217627) salt), 84 (free base) | google.com |

| Hypoxanthine, POCl₃ | Not specified (preparation mentioned) | Dimethylaniline | Used as starting material. | Not specified | ottokemi.com |

| Hypoxanthine, POCl₃ | Chlorination step in adenosine (B11128) synthesis route | Not specified | Overall yield higher than conventional. | 90.0 | researchgate.net |

| Hypoxanthine, POCl₃ | Not specified (preparation mentioned) | Not specified | Converted to 6-mercaptopurine (B1684380). | Not specified | researchgate.net |

Utilizing Acetyl Hypoxanthine as a Starting Material

Acetyl hypoxanthine can also serve as a raw material for the chemical synthesis of this compound. google.com One method involves reacting acetyl hypoxanthine with phosphoryl chloride as the chlorination reagent in the presence of a tertiary amine catalyst. google.com The reaction is typically carried out at elevated temperatures, such as 70-105°C, for several hours. google.com After the reaction, unreacted chlorinating reagent is evaporated, and the product is isolated by cooling with ice water, adjusting the pH, and filtration. google.com Tertiary amines like N,N-dimethylaniline, N,N-diethylaniline, triethylamine, or pyridine (B92270) can be used as catalysts. google.com Preferred conditions include a reaction temperature of 100-105°C and a reaction time of 4-8 hours. google.com The ratio of acetyl hypoxanthine to chlorinated reagent to tertiary amine can be optimized for yield. google.com

Data Table: Chlorination of Acetyl Hypoxanthine with Phosphoryl Chloride

| Reactants | Conditions | Tertiary Amine Catalyst | Ratio (Acetyl Hypoxanthine:POCl₃:Amine) | Temperature (°C) | Time (h) | Yield (%) | Source |

| Acetyl hypoxanthine, POCl₃ | Reaction followed by workup | Tertiary amine | 1: 3.5-20.0: 1.0-1.5 | 70-105 | 4-8 | Not specified | google.com |

| Acetyl hypoxanthine, POCl₃ | Reaction followed by workup | N,N-dimethylaniline | 1.0: 5.0: 1.0 | 105 | 4 | 90.0 | chembk.com |

| Acetyl hypoxanthine, POCl₃ | Reaction followed by workup | Preferred tertiary amine | 1: 5.0-10.0: 1.0-1.2 | 100-105 | 4-8 | Not specified | google.com |

Application of Bis(trichloromethyl)carbonate in Synthesis

Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, offers an alternative phosphorus-free reagent for the chlorination of hydroxy aza-arenes, including hypoxanthine, to produce this compound. google.compatsnap.comthieme-connect.com This method involves reacting hypoxanthine with BTC in an organic solvent under the action of an organic amine catalyst. google.compatsnap.com The reaction can be conducted within a temperature range of 0-150°C for several hours. google.compatsnap.com The process may involve obtaining this compound hydrochloride as an intermediate, which is then dissolved in ice water and neutralized to precipitate this compound. google.compatsnap.com Organic amine catalysts such as triethylamine, pyridine, or N-methylpyrrole can be used. patsnap.com The ratio of reactants (hypoxanthine: BTC: organic amine catalyst) can be adjusted for optimal results. google.compatsnap.com This method is highlighted for its simpler and safer operation, higher reaction yield, lower production cost, and simpler post-treatment compared to traditional methods that use phosphorus reagents. google.compatsnap.com

Data Table: Chlorination of Hypoxanthine with Bis(trichloromethyl)carbonate

| Reactants | Conditions | Organic Amine Catalyst | Ratio (Hypoxanthine:BTC:Amine) | Temperature (°C) | Time (h) | Yield (%) | Source |

| Hypoxanthine, BTC | Reaction in organic solvent, followed by workup | Organic amine | 1: 0.33-0.66: 0.1-1 | 0-150 | 4-10 | Not specified | google.compatsnap.com |

| Hypoxanthine, BTC, SOCl₂ | Reflux | DMAP (catalytic) | Not specified | Reflux | Not specified | High | thieme-connect.com |

| Hypoxanthine, BTC | Reaction in chlorobenzene | N-methylpyrrole | Not specified | 0-5, then 132 | 4, then 3 | 93.8 | patsnap.com |

| Hypoxanthine, BTC | Reaction in toluene | Pyridine | Not specified | 0-5, then 110 | 2, then reaction | Not specified | patsnap.com |

| Hypoxanthine, BTC | Reaction in toluene | Triethylamine | Not specified | 0-5, then room temp | 3, then reaction | Not specified | patsnap.com |

Regioselective Alkylation Strategies

Alkylation of purine (B94841) derivatives, including this compound, can lead to substitution at different nitrogen atoms within the purine ring, most commonly at the N7 and N9 positions. Achieving regioselectivity, particularly favoring the N7 isomer, can be challenging as the thermodynamically more stable N9 isomer often predominates under typical alkylation conditions. acs.orgnih.gov

Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines

Introducing tert-alkyl groups regioselectively at the N7 position of 6-substituted purines, such as this compound, is a specific area of research. A new direct regioselective method has been developed for this purpose. acs.orgnih.govresearcher.liferesearchgate.net This method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide, utilizing a Lewis acid as a catalyst. acs.orgnih.govresearcher.liferesearchgate.net The goal is to favor the formation of the N7 isomer over the N9 isomer. acs.orgnih.govresearcher.liferesearchgate.net The preparation of 7-(tert-butyl)-6-chloropurine has been a specific focus as a suitable compound for further transformations. acs.orgnih.govresearcher.liferesearchgate.net While direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N7 and N9 derivatives, this new method aims for improved N7 selectivity. acs.orgnih.gov

Influence of Lewis Acids and Reaction Conditions on Regioselectivity

The regioselectivity of alkylation reactions of purines is significantly influenced by the choice of Lewis acid catalyst and the reaction conditions. google.comacs.orgnih.govmdpi.com Studies have investigated the impact of various Lewis acids and parameters such as temperature and solvent on the outcome of alkylation, particularly in the context of tert-butylation of this compound. acs.orgnih.gov Lewis acids commonly used as catalysts in related reactions include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), TiCl₄, and SnCl₄. acs.orgnih.govmdpi.com Research has shown that the best conversion and regioselectivity for the tert-butylation of this compound can be achieved with specific Lewis acids like SnCl₄ and TMSOTf, leading to high isolated yields of the desired N7 isomer with no or minimal formation of the N9 isomer under optimized conditions. acs.orgnih.govmdpi.com The amount of Lewis acid catalyst used can have a considerable effect on the conversion of the starting material. acs.orgnih.gov Increased temperature can lead to significantly increased yields with certain Lewis acids, although the yields may still be lower compared to those obtained with the most effective catalysts. mdpi.com

Data Table: Influence of Lewis Acids on tert-Butylation of this compound

| Lewis Acid | Solvent | Temperature (°C) | Time | Conversion (%) | N7 Isomer Yield (%) | N9 Isomer Formation | Source |

| SnCl₄ | MeCN | Room temp | 15 min | High | Up to 83 | No N9 observed | acs.orgnih.govmdpi.com |

| TMSOTf | MeCN | Room temp | 15 min | High | Up to 83 | No N9 observed | acs.orgnih.govmdpi.com |

| FeCl₃ | MeCN | Room temp | 15 min | Below 40 | Lower | Worse regioselectivity | mdpi.com |

| AlCl₃ | MeCN | Room temp | 15 min | Below 40 | Lower | Worse regioselectivity | mdpi.com |

| TiCl₄ | MeCN | Room temp | 15 min | Below 40 | Lower | Worse regioselectivity | mdpi.com |

| FeCl₃ | MeCN | 70 | 15 min | Increased | Increased | Not specified | mdpi.com |

| AlCl₃ | MeCN | 70 | 15 min | Increased | Increased | Not specified | mdpi.com |

| TiCl₄ | MeCN | 70 | 15 min | Increased | Increased | Not specified | mdpi.com |

N9 Alkylation Approaches

Alkylation of purines, including this compound, often presents challenges due to the potential for regiomeric mixtures, primarily at the N7 and N9 positions. Selective N9 alkylation is frequently desired for the synthesis of biologically relevant molecules.

Methods for N9 alkylation of this compound and related purines have been developed to favor the N9 isomer. One approach involves the use of bases such as sodium hydride or tetrabutylammonium (B224687) hydroxide (B78521) in the presence of alkylating agents. For instance, treatment of this compound with methyl iodide and DBU as a base in acetonitrile (B52724) yielded a mixture of N-7 and N-9 methylated products, albeit in low yields under conventional heating. ub.edu The low solubility of purines in organic solvents can contribute to these low yields. ub.edu

The use of tetrabutylammonium hydroxide ((Bu)4NOH) as a more soluble strong base can improve yields and regioselectivity in the alkylation of this compound with alkyl halides like cyclopentyl bromide. ub.edu Microwave-assisted irradiation has been shown to further enhance yields and regioselectivity compared to classical heating methods, significantly reducing reaction times. ub.edu For example, the N9-alkylation of this compound with isopropyl bromide under optimized microwave conditions exclusively yielded the N9-isopropylpurine in high yield. ub.edu

Another strategy for achieving regioselective N9 alkylation involves the synthesis of 6-(heteroaryl)purine derivatives where a proximal heteroaryl C-H shields the N7 position. acs.org Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in exclusive formation of the N9-ethyl isomer. acs.org However, the regioselectivity can be influenced by the bulkiness and orientation of the substituent at the C6 position. acs.org

Functionalization and Derivatization Approaches

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic displacement, making it a key site for functionalization and the synthesis of diverse purine derivatives.

Nucleophilic aromatic substitution (SNAr) reactions at the C6 position of this compound and its derivatives are widely used to introduce various substituents. researchgate.netrsc.orgcolab.wsbyu.edu A variety of nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles, can react with 6-chloropurines. researchgate.netrsc.orgcolab.wsbyu.edu

Efficient methods for C6-functionalization have been developed, including microwave-irradiated reactions under solvent-free conditions using mild nucleophiles. researchgate.netrsc.org This approach provides good to high isolated yields within short reaction times. rsc.org

Palladium-catalyzed amination of this compound ribonucleoside is another method for synthesizing N6-substituted adenosine derivatives in excellent yields. researchgate.netdntb.gov.ua

The reactivity order of 6-halopurines in SNAr reactions can vary depending on the nucleophile and conditions. While for 1-halo-2,4-dinitrobenzenes the order is typically F > Cl > Br > I, studies on 6-halopurines suggest a different order, with 6-iodopurine (B1310063) nucleosides being more reactive than this compound nucleosides with certain nucleophiles. byu.edu

O6-Alkylguanine derivatives are an important class of compounds, and 2-amino-6-chloropurine (B14584) serves as a common precursor for their synthesis. These derivatives can be synthesized by the alkoxylation of 2-amino-6-chloropurine with sodium alkoxides. researchgate.netajol.inforesearchgate.netajol.infooalib.com

A typical procedure involves reacting 2-amino-6-chloropurine with sodium alkoxides in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.netajol.info The reaction mixture is stirred at an appropriate temperature for a specific time, and the products are isolated and purified. researchgate.net This method has been successfully applied to synthesize a series of O6-alkylguanine derivatives in good to excellent yields. researchgate.net

The starting material, 2-amino-6-chloropurine, can be prepared from guanine (B1146940) through a two-step process involving acetylation followed by chlorination. researchgate.netajol.info PEG-2000 phase transfer catalysis has been shown to significantly improve the yield of 2-amino-6-chloropurine during the chlorination step compared to previously reported procedures. researchgate.netajol.info

Sulfonamide and carbamate (B1207046) derivatives of this compound have been synthesized, often involving modification at the N9 position. researchgate.netacgpubs.orgresearchgate.netacgpubs.org A common synthetic route involves treating this compound with a base, such as sodium hydride, to form the corresponding sodium salt. researchgate.netacgpubs.orgresearchgate.netacgpubs.org This intermediate is then reacted with substituted phenyl sulfonyl chlorides or substituted alkyl/phenyl chloroformates to yield the sulfonamide or carbamate derivatives, respectively. researchgate.netacgpubs.orgresearchgate.netacgpubs.org

These reactions are typically carried out in a solvent like THF at controlled temperatures. researchgate.netresearchgate.net The crude products can be purified using techniques such as column chromatography. researchgate.netresearchgate.net This methodology has been used to synthesize a series of 9-(substitutedbenzenesulfonyl)-6-chloro-9H-purines and 6-chloro-purine-9-carboxylic acid substituted alkyl/aryl esters. acgpubs.orgacgpubs.org

The synthesis of purine ribonucleosides bearing various substituents at the C6 position is often accomplished by functionalizing this compound ribonucleosides. nih.govnih.govresearchgate.net

One effective strategy is the palladium-catalyzed cross-coupling reaction of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-purine with organozinc halides. nih.gov This method allows for the introduction of a variety of alkyl, cycloalkyl, and aryl groups at the C6 position in good to high yields. nih.gov Subsequent deprotection of the sugar moiety yields the desired C6-substituted purine ribonucleosides. nih.gov

More recently, photoredox/nickel dual catalytic cross-coupling has been applied to the direct cross-coupling of this compound with alkyl bromides, enabling the synthesis of C6-alkylated purine analogues. nih.gov This method is notable for its mild conditions and its applicability to the late-stage functionalization of unprotected nucleosides. nih.gov

The synthesis of this compound ribonucleosides themselves can be achieved through one-pot glycosylation and cyclization procedures starting from chloropyrimidines. researchgate.net

This compound is a key nucleobase in the synthesis of various nucleoside analogues, which are modified versions of natural nucleosides. These analogues can involve modifications to the sugar moiety or the linkage between the base and the sugar mimetic.

One approach involves coupling this compound with modified sugar mimetics. For example, the coupling of this compound with 3-hydroxymethyl-cyclobutanone derivatives has been reported, leading to cyclobutane (B1203170) nucleoside analogues. tandfonline.com Photochemical methods involving the ring-expansion of cyclobutanones and subsequent scavenging by this compound have also been explored for the synthesis of bicyclic and isonucleoside analogues. mdpi.com

The synthesis of nucleoside analogues where this compound is the nucleobase can also involve standard nucleosidation procedures, where a protected sugar is coupled with this compound, followed by deprotection. nih.govfiu.edu For instance, nucleoside analogues with a this compound nucleobase have been synthesized and evaluated for antiviral activity. nih.govnih.gov The synthesis of 2',3'-dideoxynucleoside analogues with a 2-amino-6-chloropurine base has also been described. fiu.edu

Furthermore, this compound has been utilized in the synthesis of boron-containing nucleoside analogues through substitution reactions with protected alcohol nucleoside compounds. acs.org

Table 1: Examples of Synthetic Transformations Involving this compound

| Reaction Type | Starting Material | Reagents/Conditions | Product Class | Reference |

| N9 Alkylation | This compound | Alkyl halide, Base (e.g., NaH, (Bu)4NOH), Solvent (e.g., DMF, MeCN) | N9-Alkyl-6-chloropurine | ub.eduacs.org |

| N9 Alkylation | 2-Amino-6-chloropurine | 1-Bromo-2-chloroethane, (Bu)4NOH, CH2Cl2 | N9-(2-Chloroethyl)-2-aminopurine | union.eduunion.edu |

| C6 Nucleophilic Substitution | This compound (Nucleoside) | Various Nucleophiles (O, N, S, C) | C6-Substituted Purines (Nucleosides) | researchgate.netrsc.orgcolab.wsbyu.edunih.gov |

| O6 Alkylation | 2-Amino-6-chloropurine | Sodium alkoxides, DMSO | O6-Alkylguanine derivatives | researchgate.netresearchgate.netajol.info |

| Sulfonamide/Carbamate Formation | This compound | NaH, Sulfonyl chloride or Chloroformate | 9-Sulfonyl/Carbamoyl-6-chloropurine | researchgate.netacgpubs.orgresearchgate.netacgpubs.org |

| C6-Substituted Ribonucleoside | 6-Chloro-ribonucleoside | Organozinc halides, Pd catalyst | C6-Alkyl/Aryl Purine Ribonucleosides | nih.gov |

| C6-Substituted Purine | This compound | Alkyl bromides, Photoredox/Ni catalysis | C6-Alkyl Purines | nih.gov |

| Nucleoside Analogue Synthesis | This compound | Modified sugar mimetics or protected sugars | Various Nucleoside Analogues | tandfonline.commdpi.comnih.govfiu.eduacs.org |

Table 2: Yields for Selected N9 Alkylation Reactions of this compound

| Starting Material | Alkylating Agent | Base | Conditions | Major Product | Yield (%) | Reference |

| This compound | Methyl iodide | DBU | MeCN, 48h, Conventional | N9-Methyl isomer | 12 | ub.edu |

| This compound | Cyclopentyl bromide | (Bu)4NOH | Conventional | N9-Cyclopentyl isomer | Improved | ub.edu |

| This compound | Cyclopentyl bromide | (Bu)4NOH | Microwave | N9-Cyclopentyl isomer | Even better | ub.edu |

| This compound | Isopropyl bromide | (Bu)4NOH | Microwave | N9-Isopropyl isomer | High | ub.edu |

| 2-Amino-6-chloropurine | 1-Bromo-2-chloroethane | (Bu)4NOH | CH2Cl2, rt, 1.5h | N9-(2-Chloroethyl) isomer | 71 (combined), pure N9 via crystallization | union.edu |

Table 3: Yields for Selected O6-Alkylation Reactions of 2-Amino-6-chloropurine

| Starting Material | Sodium Alkoxide | Solvent | Temperature (°C) | Time | Product Class | Yield (%) | Reference |

| 2-Amino-6-chloropurine | Various RONa | DMSO | Appropriate | Appropriate | O6-Alkylguanine derivatives | Good to excellent | researchgate.net |

Specific yields for individual O6-alkylguanine derivatives synthesized from 2-amino-6-chloropurine via alkoxylation with sodium alkoxides in DMSO are reported to be in the good to excellent range. researchgate.net

Table 4: Yields for Selected Sulfonamide and Carbamate Syntheses from this compound

| Starting Material | Reagents | Conditions | Product Class | Yields | Reference |

| This compound | NaH, Substituted phenyl sulfonyl chlorides | THF, 5-20°C then 10-40°C | 9-(Substitutedbenzenesulfonyl)-6-chloro-9H-purines | Not specified as table, but synthesis described | researchgate.netacgpubs.orgresearchgate.netacgpubs.org |

| This compound | NaH, Substituted alkyl/phenyl chloroformates | THF, 5-20°C then 10-40°C | 6-Chloro-purine-9-carboxylic acid substituted alkyl/arylester | Not specified as table, but synthesis described | researchgate.netacgpubs.orgresearchgate.netacgpubs.org |

The synthesis of these sulfonamide and carbamate derivatives is described as a two-step in situ process, starting with the formation of the sodium salt of this compound using sodium hydride, followed by reaction with the respective sulfonyl chloride or chloroformate. researchgate.netresearchgate.netacgpubs.org

Table 5: Yields for Selected C6-Substituted Purine Ribonucleoside Syntheses

| Starting Material | Reagents/Conditions | C6-Substituent | Yield (%) | Reference |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-purine | Primary alkyl zinc halides, (Ph3P)4Pd, THF, 55°C, then NH3/MeOH | Primary alkyl | Good | nih.gov |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-purine | Cycloalkyl zinc halides, (Ph3P)4Pd, THF, 55°C, then NH3/MeOH | Cycloalkyl | High | nih.gov |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-purine | Aryl zinc halides, (Ph3P)4Pd, THF, 55°C, then NH3/MeOH | Aryl | High | nih.gov |

| This compound | Primary alkyl bromides, Photoredox/Ni catalysis, DMF | Primary alkyl | 50-90 | nih.gov |

| This compound | Secondary alkyl bromides, Photoredox/Ni catalysis, DMF | Secondary alkyl | 37-96 | nih.gov |

Palladium-catalyzed cross-coupling with organozinc halides has proven effective for introducing various C6 substituents onto protected this compound ribonucleosides. nih.gov The photoredox/nickel dual catalysis method allows for the direct C6 alkylation of this compound with alkyl bromides, including the functionalization of unprotected nucleosides with good to excellent yields for primary and secondary alkyl bromides. nih.gov

Table 6: Examples of Nucleoside Analogues Synthesized with a this compound Nucleobase

| Nucleobase | Sugar Mimetic/Sugar | Synthetic Approach | Product Class | Reference |

| This compound | 3-Hydroxymethyl-cyclobutanone derivatives | Coupling | Cyclobutane nucleoside analogues | tandfonline.com |

| This compound | Cyclobutanones | Photochemical ring-expansion and scavenging | Bicyclic and isonucleosides | mdpi.com |

| This compound | Protected sugars (e.g., 2'-deoxyribose, ribose) | Nucleosidation and deprotection | Deoxyribonucleosides, Ribonucleosides | nih.govfiu.edu |

| 2-Amino-6-chloropurine | 2,3-dideoxy-β-D-glycero-pentofuranosyl | Synthesis via precursor | 2',3'-Dideoxynucleosides | fiu.edu |

| This compound | Protected alcohol nucleoside compounds | Substitution reactions | Boron-containing nucleoside analogues | acs.org |

The synthesis of these analogues highlights the utility of this compound as a versatile building block for generating diverse nucleoside structures with potential biological applications. tandfonline.commdpi.comnih.govfiu.edunih.govacs.org

Biochemical and Molecular Mechanisms of Action of 6 Chloropurine

Interference with Nucleic Acid Synthesis and Metabolism

The core of 6-chloropurine's biological activity lies in its capacity to disrupt the intricate pathways of nucleic acid synthesis and metabolism. chemimpex.comcymitquimica.com As a purine (B94841) analog, it can be processed by cellular enzymes, leading to downstream effects on DNA and RNA. cymitquimica.com

Incorporation into DNA and RNA

Due to its structural similarity to natural purine bases, this compound can be anabolized into its nucleotide forms and subsequently incorporated into nascent DNA and RNA chains during replication and transcription. cymitquimica.com This incorporation of a modified base can lead to structural aberrations and functional impairments in the nucleic acids. cymitquimica.com While this compound itself may not be directly incorporated as readily as some of its metabolites, its conversion to intermediates, such as those involving glutathione (B108866) conjugation, can contribute to its effects on nucleic acid synthesis. chemsrc.comiiarjournals.org Studies have indicated that while this compound might not be incorporated as the intact molecule, its conversion to intermediates like hypoxanthine (B114508) could serve as a precursor for nucleic acid purines. psu.edu

Inhibition of Viral Replication

The interference with nucleic acid synthesis makes this compound and its derivatives potential antiviral agents. chemimpex.comontosight.ai By being incorporated into viral genomes or inhibiting enzymes essential for viral replication, these compounds can impede the proliferation of viruses. ontosight.ai Research into substituted 6-chloropurines, such as 9-norbornyl-6-chloropurine (NCP), has shown promising antiviral activity against RNA viruses like Coxsackieviruses. iiarjournals.orgnih.gov The mechanism of action for some of these derivatives involves interactions with cellular processes critical for viral replication. iiarjournals.orgnih.gov

Inhibition of Cancer Cell Proliferation

This compound and its analogs have demonstrated cytotoxic effects on various cancer cell lines, inhibiting their proliferation. ontosight.aichemsrc.com This anticancer activity is linked to their ability to interfere with DNA synthesis and induce apoptosis. medchemexpress.com Purine nucleoside analogs, including those derived from this compound, act as antimetabolites that compete with natural nucleosides, thereby disrupting DNA and RNA synthesis. researchgate.net Studies on this compound nucleosides have shown they can induce apoptosis and cause cell cycle arrest, specifically at the G2/M phase, in various human tumor cell lines, including melanoma, lung, and ovarian carcinomas, and colon adenocarcinoma. researchgate.netjpionline.org The metabolism of this compound to compounds like 6-mercaptopurine (B1684380) via intermediates such as S-(6-purinyl)glutathione may be involved in its antitumor activity. chemsrc.com

Enzymatic Interactions and Modulation

Beyond direct incorporation into nucleic acids, this compound interacts with and modulates the activity of various enzymes involved in purine metabolism. cymitquimica.com These interactions contribute significantly to its biochemical effects.

Interactions with Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. acs.org this compound and its derivatives have been investigated for their interactions with PNP, particularly as potential inhibitors. nih.govtandfonline.com Studies have explored the interaction of 6-substituted purines with PNP from different organisms, including Escherichia coli and Helicobacter pylori. nih.govtandfonline.comafricaresearchconnects.comnih.gov

Inhibition Kinetics and Binding Affinities

Research on the interaction of 6-substituted purines with PNP has provided insights into their inhibition kinetics and binding affinities. Studies with E. coli PNP have shown that certain 6-substituted purine derivatives act as inhibitors. nih.gov The inhibition data for these compounds are often best described by a mixed-type inhibition model, where both competitive and uncompetitive inhibition are observed. nih.gov The uncompetitive inhibition constant (Kiu) has been found to be several-fold lower than the competitive inhibition constant (Kic) for some 6-aryloxy- and 6-arylalkoxy-2-chloropurines interacting with E. coli PNP. nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Studies on PNP from Helicobacter pylori have also investigated the inhibitory potential of 2- and/or 6-substituted purines. tandfonline.comnih.gov Inhibition constants in the micromolar range have been observed for these compounds, indicating their ability to bind to the enzyme's base-binding site. tandfonline.comnih.gov For example, 6-benzylthio-2-chloropurine has shown potent inhibition of H. pylori PNP with a low inhibition constant. tandfonline.comnih.gov

The binding affinities and inhibition kinetics are influenced by the specific substituents at the 6-position and other positions on the purine ring. nih.govtandfonline.com More rigid, non-planar, or bulky substituents at position 6 may result in less potent inhibitors of E. coli PNP. nih.gov These detailed kinetic and binding studies are crucial for understanding the molecular basis of the interaction between this compound derivatives and PNP and for the rational design of more potent inhibitors.

Table 1: Representative Inhibition Constants (Kiu) for Selected 6-Substituted Purines with E. coli PNP nih.gov

| Compound | Kiu (µM) |

| 6-benzylthio-2-chloro-purine | 0.4 |

| 6-benzyloxy-2-chloro-purine | 0.6 |

| 2-chloro-6-(2-phenyl-1-ethoxy)-purine | 1.4 |

| 2-chloro-6-(3-phenyl-1-propoxy)-purine | 1.4 |

| 2-chloro-6-ethoxy-purine | 2.2 |

| 2-chloro-6-(1-phenyl-1-ethoxy)-purine (R-stereoisomer) | 2.0 |

Note: Data extracted from a study on the interaction of 6-aryloxy- and 6-arylalkoxy-2-chloropurines with E. coli purine nucleoside phosphorylase. nih.gov

Table 2: Inhibition of H. pylori PNP by Selected 2- and/or 6-Substituted Purines tandfonline.comnih.gov

| Compound | Inhibition Constant Range |

| 2- and/or 6-substituted purines | Micromolar range |

| 6-benzylthio-2-chloropurine | Lowest inhibition constant |

Note: Data based on studies characterizing interactions with Helicobacter pylori purine nucleoside phosphorylase. tandfonline.comnih.gov

Structural Basis of Enzyme-Ligand Interactions

While specific detailed structural data on the direct interaction of this compound itself with enzymes like glutathione transferases is not extensively detailed in the provided search results, the interaction of its metabolites and related analogs offers insights. For instance, the metabolism of this compound by glutathione S-transferases (GSTs) involves the formation of a glutathione conjugate, S-(6-purinyl)glutathione. This conjugation reaction highlights the enzyme's ability to recognize and bind this compound as a substrate, facilitating the nucleophilic attack by glutathione.

In the context of RNA triphosphatase mRNA-capping enzyme subunit beta (Cet1), this compound riboside-5'-triphosphate has been identified as an inhibitor. This suggests that the triphosphate form of a this compound derivative can interact with the active site of Cet1, which is known to have a "triphosphate tunnel" fold capable of binding triphosphorylated substrates and requiring divalent metal ions for activity ebi.ac.uk. The inhibition by this compound riboside-5'-triphosphate implies a structural complementarity that allows it to bind to this active site, interfering with the enzyme's normal function caymanchem.com.

For aspartate carbamoyltransferase (ATCase), this compound 5'-triphosphate (Cl-PTP), an analog of ATP, has been shown to activate the enzyme. This activation occurs at subsaturating concentrations of L-aspartate and saturating concentrations of carbamoyl (B1232498) phosphate (B84403), although not to the same extent as ATP nih.gov, nih.gov. ATCase is a highly regulated enzyme with allosteric sites that bind nucleotides like ATP, which acts as an activator wikipedia.org. The interaction of Cl-PTP with ATCase suggests it can bind to these regulatory sites, inducing conformational changes that favor the high-activity "relaxed" state of the enzyme wikipedia.org. Studies with nucleotide analogs, including Cl-PTP, suggest that interactions between the nucleotide and the backbone of the regulatory chain are important for orienting the nucleotide and inducing the necessary displacements for the regulatory response nih.gov, nih.gov.

Interaction with Glutathione Transferases (GSTs)

Glutathione S-transferases (GSTs) play a significant role in the metabolism of this compound. These enzymes catalyze the conjugation of glutathione to various electrophilic substrates, including certain halogenated compounds like this compound iiarjournals.org.

Formation of Glutathione Conjugates (e.g., S-(6-purinyl)glutathione)

A key metabolic pathway for this compound involves its transformation by hepatic and renal GSTs to form S-(6-purinyl)glutathione iiarjournals.org, nih.gov. This conjugation is a crucial step in the biotransformation of this compound. The synthesis of S-(6-purinyl)glutathione involves the conjugation of glutathione with this compound, a reaction catalyzed by GSTs ontosight.ai. Research in rats has demonstrated the formation of S-(6-purinyl)glutathione in liver and kidney cytosol, with varying Vmax values indicating differences in the catalytic efficiency of GSTs in these tissues nih.gov.

Data on the enzymatic formation of S-(6-purinyl)glutathione is available from studies in rat liver and kidney cytosol:

| Enzyme Source | Vmax (nmol/mg of protein/min) |

| Rat Liver Cytosol | 166 nih.gov |

| Rat Kidney Cytosol | 24 nih.gov |

S-(6-Purinyl)glutathione has been detected in the bile of rats administered this compound, indicating its formation and excretion nih.gov.

Metabolism to 6-Mercaptopurine

S-(6-Purinyl)glutathione, the glutathione conjugate of this compound, serves as an intermediate in the metabolism leading to the formation of 6-mercaptopurine iiarjournals.org, nih.gov, glpbio.com. This conversion of S-(6-purinyl)glutathione to 6-mercaptopurine has been observed in vivo iiarjournals.org, nih.gov. Studies in renal cells have shown that S-(6-purinyl)glutathione can be metabolized to 6-mercaptopurine, a process that involves the cysteine conjugate beta-lyase pathway nih.gov. This metabolic route highlights a potential mechanism by which this compound, via its glutathione conjugate, can be converted into the known cytotoxic and immunosuppressant drug 6-mercaptopurine wikipedia.org, fishersci.co.uk, glpbio.com.

The conversion of S-(6-purinyl)glutathione to 6-mercaptopurine has been demonstrated in isolated rat renal cortical cells. Incubation of these cells with S-(6-purinyl)glutathione resulted in the generation of 6-mercaptopurine nih.gov.

| Substrate | Product | Rate of Formation (nmol/min per 10^6 cells) |

| S-(6-purinyl)glutathione | 6-Mercaptopurine | 2.4 nih.gov |

Inhibition of the beta-lyase enzyme decreased the net formation of 6-mercaptopurine, further supporting the role of this pathway in the metabolism of S-(6-purinyl)glutathione nih.gov.

Inhibition of RNA Triphosphatase mRNA-Capping Enzyme Subunit Beta (Cet1)

This compound riboside-5'-triphosphate, a phosphorylated derivative of this compound, has been identified as an inhibitor of RNA triphosphatase mRNA-capping enzyme subunit beta (Cet1) caymanchem.com, targetmol.com, caymanchem.com. Cet1 is a crucial enzyme involved in the first step of mRNA capping, catalyzing the removal of the gamma-phosphate from triphosphate-terminated pre-mRNA ebi.ac.uk. Inhibition of Cet1 can interfere with proper mRNA processing.

Research has shown that this compound riboside-5'-triphosphate inhibits the GTPase activity of Saccharomyces cerevisiae Cet1 with an IC50 value of 2 µM caymanchem.com, targetmol.com. This indicates that the compound is a relatively potent inhibitor of this enzyme's activity.

| Enzyme Source | Inhibitor | Activity Measured | IC50 (µM) |

| S. cerevisiae Cet1 | This compound riboside-5'-triphosphate | GTPase Activity | 2 caymanchem.com, targetmol.com |

Nucleotide analogs, including this compound riboside-5'-triphosphate, have been studied for their affinity for the active site of RNA triphosphatases from organisms like Saccharomyces cerevisiae and West Nile virus researchgate.net, nih.gov. These analogs can harbor high affinity for the active site while being poorly hydrolyzed compared to natural nucleotides, making them effective inhibitors researchgate.net, nih.gov.

Activation of Aspartate Carbamoyltransferase

This compound riboside-5'-triphosphate has also been shown to act as an activator of Escherichia coli aspartate carbamoyltransferase (ATCase) caymanchem.com, targetmol.com, targetmol.com. ATCase catalyzes the initial committed step in pyrimidine (B1678525) biosynthesis, the condensation of L-aspartate and carbamoyl phosphate wikipedia.org, nih.gov, ebi.ac.uk, patsnap.com. As a key regulatory enzyme in this pathway, its activation can influence the rate of pyrimidine nucleotide synthesis wikipedia.org.

Studies have determined the EC50 value for the activation of E. coli ATCase by this compound riboside-5'-triphosphate to be 0.76 mM caymanchem.com, targetmol.com. This indicates the concentration at which half-maximal activation is observed.

| Enzyme Source | Activator | EC50 (mM) |

| E. coli ATCase | This compound riboside-5'-triphosphate | 0.76 caymanchem.com, targetmol.com |

Nucleotide analogs, including this compound 5'-triphosphate, have been used to investigate the allosteric regulation of E. coli ATCase. These studies suggest that the interaction of such analogs with the regulatory subunits can induce conformational changes that lead to enzyme activation nih.gov, nih.gov.

Xanthine (B1682287) Oxidase Interactions and Metabolism

Xanthine oxidase (XO), also known as xanthine oxidoreductase (XOR), is a key enzyme in purine catabolism, primarily responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. wikipedia.orgresearchgate.netmdpi.com While metabolic studies with this compound (6-CP) base have demonstrated its oxidation by xanthine oxidase, this typically required large quantities of the enzyme. iiarjournals.orgiiarjournals.org

An alternative and significant metabolic pathway for 6-CP involves conjugation with glutathione (GSH), catalyzed by glutathione-S-transferase (GST). iiarjournals.orgiiarjournals.orgopenaccessjournals.comresearchgate.netnih.gov This GST-dependent transformation of 6-CP, particularly in hepatic and renal tissues, leads to the formation of S-(purinyl)glutathione. iiarjournals.orgresearchgate.net Further metabolism of S-(purinyl)glutathione can yield other products, including 6-mercaptopurine, 6-methylmercaptopurine, and 6-thiouric acid. iiarjournals.orgresearchgate.net

Research on 9-norbornyl-6-chloropurine (NCP), a substituted this compound, has provided insights into the metabolic fate of this compound derivatives. NCP is shown to be a substrate for GST, forming a glutathione conjugate (NCP-GS) as a major metabolite. iiarjournals.orgiiarjournals.orgresearchgate.net Degradation products, such as NCP-cysteinylglycine and NCP-cysteine, are also detected in lower amounts. iiarjournals.orgiiarjournals.orgresearchgate.net This metabolic pathway by GST for NCP is considered identical to that of the this compound base. iiarjournals.orgiiarjournals.org However, unlike 6-CP, oxidation by xanthine oxidase was not observed for NCP. iiarjournals.orgiiarjournals.org

The conjugation of this compound and 6-bromopurine (B104554) with glutathione results in a substantial increase in UV absorption, which can be used for spectrophotometric assays of the reaction. openaccessjournals.com The maximal difference in UV spectra between the halogenated purines and their common product, 6-glutathionyl-purine, is observed at 290 nm. openaccessjournals.com

Glutathione transferases, particularly GST P1-1, play a significant role in the conjugation of 6-halogenopurines. openaccessjournals.com GST P1-1 is the predominant GST in the brain and is considerably more efficient in conjugating this compound than GST M2-2. openaccessjournals.com

Cellular Transport and Pharmacokinetics

The cellular uptake and disposition of this compound and its derivatives are crucial for their pharmacological effects. Transport across biological membranes can occur through various mechanisms.

Membrane Transport Mechanisms (e.g., Passive and Facilitated Diffusion)

Studies on the transport mechanisms of substituted 6-chloropurines, such as 9-norbornyl-6-chloropurine (NCP), indicate that a combination of passive and facilitated diffusion are the prevailing transport mechanisms for their intracellular uptake. tandfonline.comresearchgate.netnih.govtandfonline.com This suggests that while the molecule can cross the membrane directly based on its physicochemical properties (passive diffusion), its movement is also aided by membrane proteins (facilitated diffusion). tandfonline.comresearchgate.nettandfonline.com

The transport kinetics of NCP have shown saturation, indicating a carrier-mediated process characteristic of facilitated diffusion. tandfonline.comresearchgate.net Despite displaying saturation kinetics, the uptake was found to be energy-independent. researchgate.net

Furthermore, studies have shown that NCP is a substrate for efflux pumps, specifically multidrug resistance-associated proteins (MRPs) and multidrug resistance (MDR) proteins. tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net Blocking these efflux pumps can prevent the excretion of NCP from cells and increase its intracellular concentration. tandfonline.comresearchgate.net

Role of Cellular Metabolism in Compound Uptake

Intracellular metabolism plays a significant role in enhancing the uptake of this compound derivatives like NCP. tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net The rapid intracellular metabolism of NCP by glutathione-S-transferase (GST) into its glutathione conjugate (NCP-GS) modifies the concentration gradient across the cell membrane. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net This metabolic conversion effectively lowers the intracellular concentration of the parent compound, thereby favoring further uptake into the cell. tandfonline.comresearchgate.netresearchgate.net Inhibition of GST or depletion of intracellular glutathione (GSH) can significantly reduce the uptake of NCP, highlighting the interplay between metabolism and transport. researchgate.nettandfonline.comresearchgate.net

Blood-Brain Barrier Penetration

Penetration of the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system. 6-Chloro- and 6-bromopurines have been shown to cross the blood-brain barrier. openaccessjournals.com

For successful BBB penetration, molecules typically require specific physicochemical properties, including adequate lipophilicity, lower polarity (indicated by a lower TPSA), lower flexibility, and a molecular weight below 400 g/mol . researchgate.net While some this compound nucleoside derivatives, such as certain 5′-guanidino this compound nucleosides, have predicted log P values considered acceptable for CNS targeting based on minimal hydrophobicity requirements, the lipophilicity of these derivatives can vary. mdpi.com A log P in the range of 1.5-2.7 is often considered ideal for effective brain-blood barrier penetration. researchgate.net

Upon crossing the BBB, 6-halogenopurines can be conjugated with glutathione in a reaction catalyzed by intracellular glutathione transferases (GSTs). openaccessjournals.com The resulting glutathione conjugates can then be exported from the cells by ATP-dependent membrane transporters, such as MRPs. openaccessjournals.com GST P1-1, the predominant GST in the brain, is a major determinant of this conjugation reaction in brain tissue. openaccessjournals.com

Table 1: Predicted Properties for Blood-Brain Barrier Penetration

| Property | Optimal Range for BBB Penetration researchgate.net | This compound (Predicted) uni.lu |

| Log P (XlogP3) | 1.5 - 2.7 | 1.2 |

| TPSA (Ų) | < 90 | 54.5 nih.gov |

| Molecular Weight | < 400 g/mol | 154.00462 Da uni.lu, 154.557 g/mol fishersci.cafishersci.ca |

| Rotatable Bonds | < 5 | 0 |

Note: Predicted values for this compound are based on available data and may vary depending on the prediction method.

Pharmacological and Therapeutic Research Applications of 6 Chloropurine Derivatives

Anticancer Research

6-Chloropurine derivatives have been extensively investigated for their potential as anticancer agents. These studies have explored their activity against different types of cancer, their mechanisms of action, and their potential for synergistic effects with other therapeutic compounds. researchgate.netjpionline.orgcaymanchem.comnih.gov

Activity against Leukemia (e.g., Acute Myeloid Leukemia, Chronic Granulocytic Leukemia)

Studies have indicated that this compound and its analogs exhibit activity against leukemia cell lines. Early research showed that this compound produced complete remissions in a subset of adults with acute leukemia and demonstrated responses in patients with chronic granulocytic leukemia. ashpublications.org Novel this compound derivatives, such as 9-norbornyl-6-chloropurine (NCP), have shown selective cytotoxicity towards leukemia cell lines, including CCRF-CEM and HL-60. iiarjournals.orguu.nl This selective toxicity suggests a potential for developing targeted antileukemic therapies with reduced impact on normal cells. iiarjournals.org

Induction of Apoptosis and Cell Cycle Arrest (G2/M)

Several this compound derivatives have been shown to induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase, in cancer cells. researchgate.netjpionline.orgnih.gov For instance, 9-norbornyl-6-chloropurine (NCP) has been demonstrated to induce concentration-dependent cell cycle arrest in the G2/M phase and apoptosis in CCRF-CEM leukemia cells. uu.nlresearchgate.netnih.gov This induction of cell death is associated with events such as glutathione (B108866) depletion, ER stress, ROS production, and loss of mitochondrial membrane potential. uu.nlresearchgate.netnih.gov

Cytotoxicity in various Cancer Cell Lines (e.g., MCF-7, K562, CCRF-CEM, HL-60, HeLa-S3, HepG2)

This compound derivatives have exhibited cytotoxicity across a range of human cancer cell lines. Research has evaluated the antiproliferative effects of these compounds in cell lines such as MCF-7 (breast carcinoma), K562 (chronic myeloid leukemia), CCRF-CEM (T-cell lymphoblast), HL-60 (acute promyelocytic leukemia), HeLa-S3 (cervical carcinoma), and HepG2 (hepatocellular carcinoma). researchgate.netjpionline.orgiiarjournals.orgnih.govchemrxiv.orgresearchgate.net

Data on the cytotoxicity of specific this compound derivatives in various cell lines can be illustrated in tables based on research findings. For example, 9-norbornyl-6-chloropurine (NCP) has shown particular cytotoxicity to leukemia cells (CCRF-CEM, HL-60) compared to carcinoma cell lines (HeLa-S3, HepG2) and normal cells. iiarjournals.org Novel glucuronamide-based nucleosides containing a this compound moiety have also demonstrated significant antiproliferative activities in K562 and MCF-7 cell lines. nih.govchemrxiv.orgresearchgate.net

Here is a table summarizing some reported cytotoxicity data for 9-norbornyl-6-chloropurine (NCP):

| Cell Line | Cell Type | IC50 (µM) | Source |

| CCRF-CEM | T-cell lymphoblast (Leukemia) | ~18.07 | uu.nlnih.gov |

| HL-60 | Acute promyelocytic leukemia | Cytotoxic | iiarjournals.org |

| HeLa-S3 | Cervical carcinoma | Much Lower | iiarjournals.org |

| HepG2 | Hepatocellular carcinoma | Much Lower | iiarjournals.org |

| HUVEC-2 | Normal cells | Negligible | iiarjournals.org |

| NHDF-Ad | Normal cells | Negligible | iiarjournals.org |

Note: IC50 values may vary depending on experimental conditions.

Other studies on novel this compound nucleosides have reported micromolar GI50 values against cell lines such as HeLa, MCF-7, DU-145, A549, HepG2, and HT-29. researchgate.net

Synergistic Effects with other Chemotherapeutic Agents

Research has explored the potential for synergistic effects when this compound is combined with other chemotherapeutic agents. For instance, this compound in combination with the glutamine amidotransferase inhibitor azaserine (B1665924) has been shown to increase survival time in an S180 mouse model of sarcoma. caymanchem.comcapes.gov.br This suggests that combining this compound or its derivatives with other drugs targeting different pathways could enhance therapeutic efficacy.

Development of Novel Antileukemic Agents (e.g., 9-norbornyl-6-chloropurine)

The development of novel antileukemic agents based on the this compound scaffold is an active area of research. 9-norbornyl-6-chloropurine (NCP) is a notable example of a novel compound synthesized within a series of 6-chloropurines substituted at position 9 with bicyclic skeletons. iiarjournals.orgnih.gov NCP has been identified as a promising orally available antileukemic agent, partly due to its rapid membrane permeation and its mechanism involving the lowering of intracellular glutathione levels in tumor cells. iiarjournals.orgnih.govtandfonline.comresearchgate.net The synthesis and evaluation of other novel this compound nucleosides, including those linked to glucuronamide (B1172039) moieties, are ongoing, demonstrating the continued effort to develop more effective and selective antileukemic compounds. researchgate.netnih.govchemrxiv.org

Antiviral Research

Beyond their anticancer potential, this compound and its derivatives have also been investigated for antiviral activity. These compounds, particularly nucleoside analogs with a this compound base, have shown activity against certain viruses. chemimpex.comnih.gov For example, this compound arabinoside has displayed potent activity against varicella-zoster virus (VZV) and moderate activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and vaccinia virus. nih.govamanote.com The antiviral activity against VZV was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase. nih.gov Research has also explored this compound nucleoside analogues as potential anti-SARS-CoV agents, with some compounds exhibiting promising activity comparable to known antiviral agents like mizoribine (B1677216) and ribavirin (B1680618). nih.gov These findings highlight the versatility of the this compound structure in the development of antiviral therapies.

Activity against SARS-CoV

Nucleoside analogues featuring this compound as the nucleobase have been synthesized and evaluated for their activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). Studies have identified specific this compound nucleoside analogues that exhibit promising anti-SARS-CoV activity. For instance, two such compounds demonstrated activity comparable to known anti-SARS-CoV agents like mizoribine and ribavirin in plaque reduction and yield reduction assays. nih.govnih.govrsc.orgresearchgate.net Structure-activity relationship (SAR) studies suggest that the this compound moiety plays a significant role in this antiviral activity. nih.govnih.gov The presence of a chlorine atom at the 6-position of the purine (B94841) base is considered important for anti-SARS-CoV activity. nih.gov It has been hypothesized that the electrophilic nature of the this compound moiety might facilitate the formation of a covalent bond with a target enzyme, potentially leading to effective irreversible inhibition. nih.gov

Inhibition of Enteroviruses (e.g., Coxsackieviruses)

Research has also focused on the inhibitory effects of this compound derivatives against enteroviruses, including various Coxsackievirus strains. A class of 9-arylpurines, particularly those with a this compound core, have been identified as selective inhibitors of the replication of certain enteroviruses, such as Coxsackievirus B3 (CVB3) and several Coxsackievirus A strains. kuleuven.benih.govkuleuven.be Studies on 9-norbornylpurines, which are 6-chloropurines substituted at position 9 with bicyclic scaffolds, have shown that several analogues can inhibit CVB3 at low-micromolar concentrations with minimal or no cytotoxicity. nih.govnih.govresearchgate.netsemanticscholar.org A specific analogue, TP219 (9-(3-acetylphenyl)-6-chloropurine), was found to inhibit CVB3-induced cytopathic effect and interfere with the formation of infectious viral progeny, potentially by preventing protomer-protomer interactions during viral morphogenesis. kuleuven.bekuleuven.beplos.org Resistance studies with TP219-resistant CVB3 variants carrying mutations in VP1 and VP3 capsid proteins further support the idea that this compound may target viral morphogenesis. kuleuven.bekuleuven.be

Inhibition of Bacterial RNA Polymerases

This compound analogues are known to inhibit bacterial RNA polymerases. nih.govvistec.ac.th This inhibition is thought to occur through site-directed alkylation. vistec.ac.th Research into the inhibition of RNA-dependent RNA polymerase (RdRp) from SARS-CoV-2 by this compound isoxazoline-carbocyclic monophosphate nucleotides has also been conducted, although preliminary results indicated moderate activity accompanied by cytotoxicity for the tested nucleotides. researchgate.netnih.gov

Antimicrobial and Antifungal Activities

This compound derivatives have demonstrated a range of antimicrobial and antifungal activities against various strains. researcher.lifeacgpubs.orgresearchgate.netnih.gov

Activity against Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

Studies have evaluated the antibacterial activity of this compound derivatives against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. vistec.ac.thacgpubs.orgresearchgate.netnih.govacs.orgbamu.ac.in For example, sulfonamide derivatives of this compound have shown promising antibacterial activity against S. aureus and E. coli. vistec.ac.thacgpubs.orgacs.org Some synthesized purine derivatives, including those structurally related to this compound, have displayed moderate to good antibacterial activity against E. coli, S. aureus, and B. subtilis strains with varying Minimum Inhibitory Concentration (MIC) values. bamu.ac.in For instance, one compound showed MIC values of 5.80 µg/ml against E. coli, 8.4 µg/ml against S. aureus, and 4.5 µg/ml against Bacillus subtilis. bamu.ac.in

Activity against Fungal Strains (e.g., Aspergillus niger, Candida albicans, Candida tropicalis)

The antifungal activities of 6-substituted purines, synthesized from precursors like 2-amino-6-chloropurine (B14584), have been screened against fungal species such as Aspergillus niger, Candida albicans, and Candida tropicalis. researcher.liferesearchgate.netredalyc.orgajol.infoscielo.org.mx Some of these compounds have shown promising antifungal activities, with certain derivatives exhibiting effectiveness comparable to established antifungals like fluconazole. acgpubs.orgredalyc.org Specific compounds have displayed good activity against B. subtillis, A. niger, and C. tropicalis. redalyc.org

Here is a table summarizing some reported antifungal activities of 6-substituted purine derivatives:

| Compound Class | Activity against Bacillus subtilis | Activity against Aspergillus niger | Activity against Candida tropicalis | Notes | Source |

| 6-substituted purine derivatives | Good to Fairly good | Good to Moderate | Good to Fairly good | Activities comparable to fluconazole. redalyc.org | redalyc.org |

Role of Purine Nucleoside Phosphorylase Inhibition in Antimicrobial Action (e.g., Helicobacter pylori)

Purine nucleoside phosphorylase (PNP) is considered a potential drug target for the eradication of Helicobacter pylori, a bacterium that relies exclusively on the purine salvage pathway for nucleoside synthesis. researchgate.netnih.govnih.govuw.edu.pl Inhibiting PNP would disrupt this essential pathway. researchgate.net Research has characterized the interactions of 2- and/or 6-substituted purines with H. pylori PNP and evaluated their effects on bacterial growth. researchgate.netnih.govnih.gov Compounds like 6-benzylthio-2-chloropurine have shown inhibitory effects on H. pylori PNP with inhibition constants in the micromolar range and have also inhibited the growth of H. pylori strains at low concentrations. researchgate.netnih.govnih.gov These findings support the potential of PNP inhibitors, including certain this compound derivatives, in the development of new strategies against H. pylori. researchgate.netnih.govnih.gov

Immunomodulatory Effects

Research into purine derivatives has indicated their potential to influence immune responses, often through interactions with purinergic receptors ontosight.aiontosight.ai. While the direct immunomodulatory effects of this compound itself are an area of ongoing investigation, studies on various purine derivatives, including N9-alkylated hypoxanthine (B114508) and adenine (B156593) derivatives, have explored their potential as immunomodulatory agents nih.govresearchgate.net. Furthermore, this compound has been mentioned in the context of identifying compounds with immunomodulatory effects biorxiv.org. The development of new purine derivatives, such as 2,6,7-substituted purines, has shown promise as Toll-like receptor 7 (TLR7) agonists, which can act as immune stimulators and potential vaccine adjuvants acs.org. For instance, a specific compound, referred to as 27b, a 2,6,7-substituted purine derivative synthesized using 2,6-dichloropurine (B15474) as a building block, demonstrated potent activity on human TLR7 and enhanced the efficacy of intranasal vaccines against influenza A virus in vivo acs.org. This suggests that modifications to the purine structure, including potentially that of this compound, can lead to compounds with significant immunomodulatory potential.

Antithyroid Activity

This compound has demonstrated antithyroid activity in both in vitro and in vivo studies scielo.brscite.ai. This activity is primarily associated with its interaction with iodine, a key element in thyroid hormone synthesis.

Mechanism via Charge Transfer Complex Formation with Iodine

The antithyroid activity of this compound has been investigated through its ability to form a complex with iodine. In vitro spectrophotometric studies have shown that this compound forms a charge-transfer complex with iodine scielo.brresearchgate.netscielo.br. This complex exhibits a 1:1 stoichiometry scielo.brresearchgate.netscielo.br. The formation constant (Kc) of this complex was determined to be 7.652 × 10³ L mol⁻¹, which is indicative of a good antithyroid potential for this compound scielo.brresearchgate.netscielo.br. The formation of such charge-transfer complexes with molecular iodine, produced by the oxidation of iodides, is considered a mechanism by which antithyroid agents can divert oxidized iodides away from thyroglobulin, thereby inhibiting the biosynthesis of thyroid hormones scielo.brscielo.brnih.gov. This complexation with iodine is considered a clue to the potential antithyroid activity of compounds jmcs.org.mxredalyc.org.

Impact on Thyroid Hormone Levels (T3 and T4)

In vivo studies conducted on male rabbits have provided further evidence of this compound's antithyroid activity by assessing its impact on thyroid hormone levels scielo.brresearchgate.netscielo.br. Following the administration of this compound via intraperitoneal injection for 14 days, a decrease in the levels of free triiodothyronine (T3) and tetraiodothyronine (T4) in the blood serum of treated animals was observed when compared to control groups scielo.brresearchgate.netscielo.br. Specifically, blood assays showed a decrease in free T3 and T4 levels in the treated animals scielo.brresearchgate.netscielo.br. Compared to control animals, there was an observed 8% decrease in average free T3 levels and a 20% decrease in average free T4 levels in the treated animals scielo.br. When compared to the vehicle control group, the decrease was more pronounced, with a 31% decrease in free T3 and a 26% decrease in free T4 levels scielo.br. These significant decreases in T3 and T4 levels in treated animals further confirm the antithyroid effects of this compound scielo.brscielo.br.

Impact of this compound on Thyroid Hormone Levels in Rabbits

| Group | Average Free T3 Level Change (%) (vs Control) | Average Free T4 Level Change (%) (vs Control) | Average Free T3 Level Change (%) (vs Vehicle Control) | Average Free T4 Level Change (%) (vs Vehicle Control) |

| Treated Animals | -8% | -20% | -31% | -26% |

| Control Animals | 0% | 0% | N/A | N/A |

| Vehicle Control | N/A | N/A | 0% | 0% |

*Data derived from in vivo studies in male rabbits scielo.br.

In Vitro Formation Constant of this compound-Iodine Complex

| Complex | Stoichiometry | Formation Constant (Kc) (L mol⁻¹) |

| This compound-Iodine | 1:1 | 7.652 × 10³ |

*Data derived from in vitro spectrophotometric studies scielo.brresearchgate.netscielo.br.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization in Research

Spectroscopy is a cornerstone in the analysis of 6-Chloropurine, providing detailed information about its molecular structure, functional groups, and electronic properties.

These spectroscopic methods are used in conjunction to provide a comprehensive structural confirmation of the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key vibrations would include N-H stretching in the purine (B94841) ring, C-N stretching, C=C and C=N stretching of the aromatic system, and the C-Cl stretching vibration. This technique is crucial for confirming the presence of the core purine structure and the chlorine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would show distinct signals for the protons attached to the purine ring (e.g., at the C2 and C8 positions) and the N-H proton. The chemical shift of each signal helps to confirm the electronic environment and connectivity of these protons, aiding in the unequivocal identification of the compound's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: ¹³C NMR spectroscopy is employed to probe the carbon skeleton of this compound. The spectrum reveals a distinct signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of the signals for the five carbon atoms in the purine ring provide definitive evidence of the core structure and the position of the chlorine substituent.

| Technique | Observation | Inferred Structural Feature |

|---|---|---|

| FTIR | Characteristic vibrational bands | Presence of N-H, C=N, and C-Cl functional groups |

| ¹H NMR | Chemical shifts of protons | Electronic environment of H-atoms on the purine ring |

| ¹³C NMR | Chemical shifts of carbon atoms | Confirmation of the carbon skeleton and substituent position |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In this method, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The technique provides the exact molecular mass, which for this compound is approximately 154.56 g/mol . Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information, serving as a molecular fingerprint that helps to confirm the identity of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClN₄ | |

| Molecular Weight | 154.56 g/mol | |

| Primary Use of MS | Confirmation of molecular mass and structural integrity via fragmentation patterns |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for studying the interactions of this compound with other molecules, particularly biomacromolecules like proteins and DNA. This compound exhibits characteristic absorption bands in the UV region due to electronic transitions within the purine ring. When this compound binds to a target molecule, changes in its electronic environment can lead to shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. These spectral changes, such as hypochromism (decreased absorption) or hyperchromism (increased absorption), can be monitored to quantify binding affinities and investigate the nature of the molecular interactions.

Chromatographic Techniques in Research

Chromatography is essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic method used in the analysis of this compound.

Purity Analysis: HPLC is routinely used to assess the purity of this compound samples. The method can effectively separate the target compound from synthesis precursors, side products, and degradation products. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained, with purities of ≥98% or ≥99% often being required for research applications chemodex.com.

Metabolite Analysis: In biological studies, HPLC is indispensable for investigating the metabolism of this compound. Since this compound is a precursor to the active drug 6-mercaptopurine (B1684380), HPLC methods are employed to separate and quantify this compound and its various metabolites—such as 6-mercaptopurine, S-(6-purinyl)glutathione, 6-thioguanine, and 6-thiouric acid—in biological matrices like plasma, urine, or cell extracts iiarjournals.orgmedchemexpress.comnih.gov. This allows researchers to study the metabolic pathways, pharmacokinetics, and the formation of active and inactive products.

Cellular and Molecular Biology Assays in Research

To investigate the biological effects of this compound, a variety of cellular and molecular biology assays are utilized. These assays provide critical insights into its mechanism of action at the cellular level.

Cytotoxicity Assays: To evaluate the antitumor potential of this compound and its derivatives, cytotoxicity assays are performed on various cancer cell lines. A common method is the sulforhodamine B (SRB) assay, which measures cell density based on the staining of total cellular protein, thereby providing a quantitative measure of cell viability after exposure to the compound nih.gov.

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of this compound on the cell cycle. By staining cells with a DNA-binding fluorescent dye, researchers can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Studies have used this technique to demonstrate that certain this compound nucleosides can cause cell cycle arrest, for instance, at the G2/M checkpoint nih.gov.

Apoptosis Assays: To determine if this compound induces programmed cell death (apoptosis), various assays are employed. These can include staining with fluorescent dyes like acridine orange or using techniques such as Annexin V/PI staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells nih.gov.

In Vitro Metabolic Assays: To understand how this compound is processed within cells, in vitro metabolic assays are conducted. These experiments often involve incubating the compound with whole cells, cellular extracts, or subcellular fractions (e.g., microsomes) iiarjournals.org. The subsequent analysis of the reaction mixture, typically by HPLC, allows for the identification of metabolites, such as glutathione (B108866) conjugates, which helps to elucidate the metabolic pathways and enzymes involved iiarjournals.orgmedchemexpress.com.

In vitro Cytotoxicity Assays (e.g., SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity by measuring cell density based on the total cellular protein content. Studies on novel this compound nucleosides have utilized this assay to evaluate their anti-proliferative activity against various human cancer cell lines. The results are often expressed as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.

Research has demonstrated that certain perbenzylated this compound nucleosides exhibit significant cytotoxic effects with GI50 values in the micromolar range, comparable to established chemotherapeutic agents like cladribine. nih.govresearchgate.net

Table 1: In vitro Cytotoxicity (GI50, µM) of this compound Nucleosides against Human Cancer Cell Lines

| Compound | A375 (Melanoma) | A549 (Lung Carcinoma) | OVCAR-3 (Ovarian Carcinoma) | HT-29 (Colon Adenocarcinoma) |

|---|---|---|---|---|

| Compound 11 | 5 | >50 | 10 | 5 |

| Cladribine | 10 | 5 | 1 | 10 |

Data sourced from Rauter et al. (2015). nih.govresearchgate.net

Cell Cycle Analysis